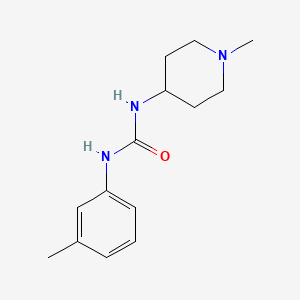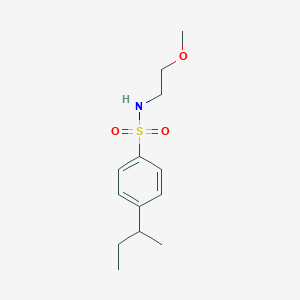![molecular formula C13H15ClN2O3 B5362828 2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CPCC, is a chemical compound that has been extensively studied for its potential use in scientific research. CPCC is a synthetic molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid is known to inhibit the activity of certain enzymes in the body, including dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP). These enzymes are involved in various physiological processes, including inflammation and cancer progression. By inhibiting the activity of these enzymes, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV and FAP, which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. Additionally, this compound has been extensively studied, which means that there is a lot of information available on its mechanism of action and physiological effects. One limitation of using this compound in lab experiments is that it may not be suitable for all types of research. For example, it may not be useful in studies that do not involve the enzymes that it inhibits.
Direcciones Futuras
There are many future directions for research on 2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to investigate the effects of this compound on other enzymes and physiological processes. Another potential area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Overall, this compound is a promising candidate for further investigation in scientific research.
Métodos De Síntesis
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid is a synthetic molecule that is typically synthesized using a multistep process. The first step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The second step involves the reaction of 5-chloro-2-pyridineyl chloride with cyclohexanecarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. This compound has been used in studies to investigate the role of certain enzymes in the body, as well as to study the effects of certain drugs on these enzymes. It has also been used in studies to investigate the effects of this compound on cell proliferation and apoptosis.
Propiedades
IUPAC Name |
2-[(5-chloropyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h5-7,9-10H,1-4H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIHZQWVIKXYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)

![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5362809.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)

